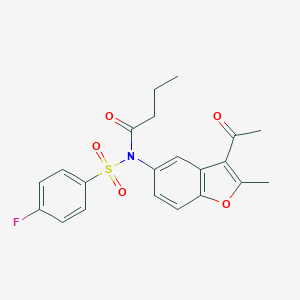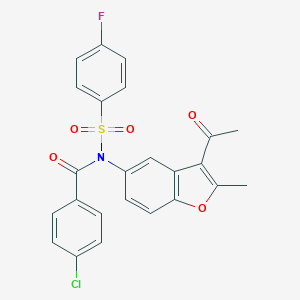
N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide, also known as BON, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BON is a sulfonamide derivative that has been synthesized through various methods, with each method having its own advantages and limitations. In
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide is not fully understood, but it has been suggested that N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. For example, N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and survival. N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the target and context of its application. In cancer research, N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In inflammation research, N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the reduction of inflammation. In infectious disease research, N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been shown to inhibit the growth of bacteria and viruses, leading to the inhibition of infection.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent. Another advantage is that N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been shown to have a broad spectrum of activity against various targets, making it a potential candidate for the treatment of multiple diseases. One limitation is that the synthesis of N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide can be challenging and requires optimization of the reaction conditions. Another limitation is that the mechanism of action of N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide is not fully understood, which hinders its further development as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide. One direction is to further elucidate the mechanism of action of N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide, which will provide insights into its therapeutic potential and facilitate its further development as a therapeutic agent. Another direction is to optimize the synthesis of N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide, which will improve the yield and purity of the compound and facilitate its further use in lab experiments. Another direction is to explore the potential of N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide as a combination therapy with other agents, which may enhance its therapeutic efficacy and reduce the risk of drug resistance. Overall, N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has shown promise as a potential therapeutic agent, and further research is needed to fully realize its potential.
Conclusion:
In conclusion, N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been synthesized through various methods, and has been studied for its potential therapeutic applications in cancer, inflammation, and infectious diseases. N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide exerts its therapeutic effects by inhibiting various enzymes and signaling pathways, and has been shown to have low toxicity and a broad spectrum of activity against various targets. However, the synthesis of N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide can be challenging, and the mechanism of action of N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide is not fully understood. Further research is needed to fully realize the potential of N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been achieved through various methods, including the reaction of 3-bromo-4-hydroxy-1-naphthoic acid with 4-isopropylbenzenesulfonyl chloride in the presence of a base, or the reaction of 3-bromo-4-hydroxy-1-naphthylamine with 4-isopropylbenzenesulfonyl chloride. The yield and purity of N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent.
Applications De Recherche Scientifique
N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields, such as cancer, inflammation, and infectious diseases. In cancer research, N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In infectious disease research, N-(3-bromo-4-hydroxy-1-naphthyl)-4-isopropylbenzenesulfonamide has been shown to inhibit the growth of bacteria and viruses.
Propriétés
Formule moléculaire |
C19H18BrNO3S |
|---|---|
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H18BrNO3S/c1-12(2)13-7-9-14(10-8-13)25(23,24)21-18-11-17(20)19(22)16-6-4-3-5-15(16)18/h3-12,21-22H,1-2H3 |
Clé InChI |
TUXDVSTYKGXLKB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Br |
SMILES canonique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284943.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B284946.png)

![1,3-bis[(4-ethoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284951.png)
![1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284952.png)
![4-tert-butyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284956.png)
![N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide](/img/structure/B284958.png)
![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide](/img/structure/B284960.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide](/img/structure/B284962.png)

![Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284972.png)

